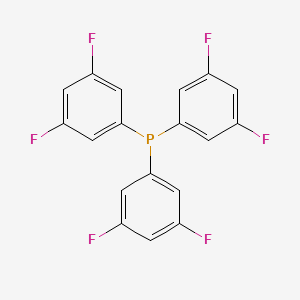
Tris(3,5-difluorophenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3,5-difluorophenyl)phosphine: is an organophosphorus compound with the molecular formula C18H9F6P and a molecular weight of 370.23 g/mol . This compound is characterized by the presence of three 3,5-difluorophenyl groups attached to a central phosphorus atom. It is commonly used as a ligand in various chemical reactions and has significant applications in catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(3,5-difluorophenyl)phosphine typically involves the reaction of this compound with lithium in tetrahydrofuran at temperatures ranging from 0 to 20°C under an inert atmosphere . This is followed by the addition of 2-chloro-ethanol in tetrahydrofuran at temperatures between -20 to 20°C, also under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and maintaining stringent control over temperature and atmosphere to ensure product purity and yield.
化学反应分析
Types of Reactions: Tris(3,5-difluorophenyl)phosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Coordination Chemistry: Transition metals like palladium, platinum, and rhodium are commonly used in the formation of metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during coordination reactions, which are often used as catalysts in various organic transformations.
科学研究应用
Chemistry: Tris(3,5-difluorophenyl)phosphine is widely used as a ligand in homogeneous catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in catalysis indirectly supports the synthesis of biologically active compounds and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.
作用机制
The mechanism by which tris(3,5-difluorophenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The electron-withdrawing fluorine atoms on the phenyl rings enhance the ligand’s ability to stabilize metal centers and influence the reactivity of the metal complexes .
相似化合物的比较
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Tris(3-fluorophenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness: Tris(3,5-difluorophenyl)phosphine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which provides a balance between electronic and steric effects. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to other similar compounds .
属性
分子式 |
C18H9F6P |
|---|---|
分子量 |
370.2 g/mol |
IUPAC 名称 |
tris(3,5-difluorophenyl)phosphane |
InChI |
InChI=1S/C18H9F6P/c19-10-1-11(20)5-16(4-10)25(17-6-12(21)2-13(22)7-17)18-8-14(23)3-15(24)9-18/h1-9H |
InChI 键 |
WIZHKIHUNNLEOW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)P(C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)



![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
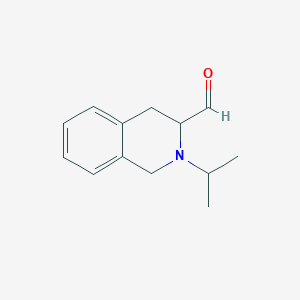
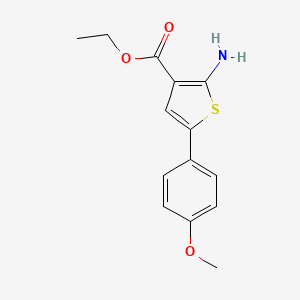
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)

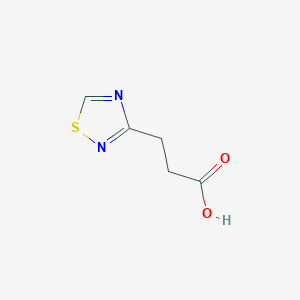
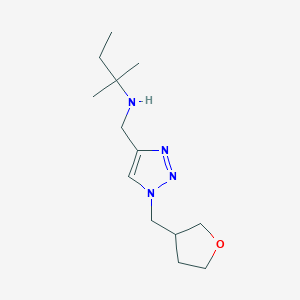
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
